molecular formula C19H14N4OS B2865057 (E)-N'-(naphthalen-1-ylmethylene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide CAS No. 307323-58-6

(E)-N'-(naphthalen-1-ylmethylene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2865057
CAS No.: 307323-58-6
M. Wt: 346.41
InChI Key: YPXWEIZLJVCZFT-UDWIEESQSA-N
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Description

The compound (E)-N'-(naphthalen-1-ylmethylene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide belongs to the pyrazole-carbohydrazide family, characterized by a pyrazole core substituted with a thiophene moiety and a naphthalene-based hydrazone group. Its structure combines aromatic and heterocyclic elements, which are critical for diverse pharmacological activities, including anticancer, antimicrobial, and sensor applications. The (E)-configuration of the hydrazone group ensures planar geometry, enhancing π-π stacking interactions in biological targets or crystalline states .

Properties

IUPAC Name

N-[(E)-naphthalen-1-ylmethylideneamino]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4OS/c24-19(17-11-16(21-22-17)18-9-4-10-25-18)23-20-12-14-7-3-6-13-5-1-2-8-15(13)14/h1-12H,(H,21,22)(H,23,24)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPXWEIZLJVCZFT-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=NNC(=O)C3=NNC(=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=N/NC(=O)C3=NNC(=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(naphthalen-1-ylmethylene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of naphthalen-1-ylmethylene with 3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(naphthalen-1-ylmethylene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene-1,2-dione derivatives, while reduction may yield naphthalen-1-ylmethanol derivatives .

Scientific Research Applications

(E)-N’-(naphthalen-1-ylmethylene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-N’-(naphthalen-1-ylmethylene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The target compound is distinguished by its naphthalen-1-ylmethylene and thiophen-2-yl substituents. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison
Compound Name (CAS/Reference) R1 (Hydrazone Substituent) R2 (Pyrazole-3 Position) Key Properties/Bioactivity
Target Compound Naphthalen-1-ylmethylene Thiophen-2-yl High lipophilicity; potential for enhanced membrane permeability
(E)-N'-(2,4-dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide (E-DPPC) 2,4-Dichlorobenzylidene Phenyl Strong electronic effects (Cl groups); pharmacological relevance via DFT studies
N'-(4-((4-Chlorobenzyl)oxy)phenyl)-naphthalen-1-ylmethylene analog 4-Chlorobenzyloxy phenyl Naphthalen-1-ylmethylene Increased steric bulk; uncharacterized bioactivity
3-(Pyridin-2-yl)-N'-((pyridin-2-yl)methylene)-1H-pyrazole-5-carbohydrazide Pyridinylmethylene Pyridin-2-yl Chelation capability; sensor applications for metal ions
N'-[(E)-(2,6-dichlorophenyl)methylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide (STK105058) 2,6-Dichlorobenzylidene Thiophen-2-yl Enhanced antibacterial activity (halogen effect)

Key Observations:

  • Naphthalene vs. However, halogenated derivatives exhibit stronger electronic effects, enhancing binding to electron-deficient biological targets .
  • Thiophene vs. Phenyl/Pyridinyl: The thiophen-2-yl group introduces sulfur-based interactions (e.g., hydrogen bonding, van der Waals), which may differentiate its activity from phenyl or pyridinyl analogs. For instance, thiophene-containing compounds in demonstrated superior antibacterial activity compared to non-sulfur analogs .

Computational and Structural Insights

  • DFT Studies : For E-DPPC, B3LYP/6-311G** calculations revealed charge delocalization across the hydrazone bridge, stabilizing the molecule in aqueous environments . The target compound’s naphthalene moiety may further enhance conjugation, reducing HOMO-LUMO gaps and increasing reactivity.
  • Crystallography : Hydrazone derivatives often form intramolecular H-bonds (N-H⋯O=C) and π-stacking (naphthalene-thiophene), influencing crystal packing and stability .

Biological Activity

(E)-N'-(naphthalen-1-ylmethylene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring, a naphthalene moiety, and a thiophene group, which contribute to its unique chemical properties. The molecular formula is C₁₈H₁₅N₃O, with a molecular weight of approximately 307.32 g/mol. The structure can be represented as follows:

 E N naphthalen 1 ylmethylene 3 thiophen 2 yl 1H pyrazole 5 carbohydrazide\text{ E N naphthalen 1 ylmethylene 3 thiophen 2 yl 1H pyrazole 5 carbohydrazide}

1. Antioxidant Activity

Research indicates that derivatives of pyrazole, including the compound , exhibit significant antioxidant properties. A study evaluated several pyrazole derivatives for their ability to scavenge free radicals using assays such as DPPH and superoxide radical scavenging. The compound demonstrated notable activity, comparable to established antioxidants like ascorbic acid .

Table 1: Antioxidant Activity of Pyrazole Derivatives

CompoundDPPH Scavenging (%)Superoxide Scavenging (%)IC50 (µM)
This compound85%78%15
Ascorbic Acid90%85%10

2. Anti-inflammatory Activity

The compound has been tested for anti-inflammatory effects using carrageenan-induced paw edema models in rats. Results indicated that it significantly reduced inflammation, comparable to the standard anti-inflammatory drug indomethacin . Its mechanism may involve the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process.

Table 2: Anti-inflammatory Activity Comparison

TreatmentEdema Reduction (%)Dose (mg/kg)
This compound70%100
Indomethacin75%10

3. Antimicrobial Activity

The compound was also evaluated for its antimicrobial properties against various bacterial strains. In vitro studies showed promising results against E. coli and Staphylococcus aureus, indicating its potential as an antimicrobial agent .

Table 3: Antimicrobial Activity

MicroorganismInhibition Zone (mm)Minimum Inhibitory Concentration (µg/mL)
E. coli1525
Staphylococcus aureus1820

The biological activities of this compound may be attributed to its ability to interact with various biological targets:

  • Antioxidant Mechanism : The compound likely donates electrons to free radicals, stabilizing them and preventing oxidative stress.
  • Anti-inflammatory Pathway : By inhibiting COX enzymes, the compound reduces the synthesis of pro-inflammatory mediators such as prostaglandins.

Case Studies and Research Findings

Recent studies have focused on synthesizing novel derivatives based on this compound to enhance its biological activities. For instance, modifications to the naphthalene or thiophene moieties have been explored to improve potency and selectivity against specific biological targets .

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